An In-depth Technical Guide to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable component in the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation.
Core Compound Identity and Significance
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative with the CAS Number 887351-41-9 [1][2][3]. The molecule's structure is characterized by three key functional groups attached to a benzene ring: a cyclopropylamine group, a nitro group, and a trifluoromethyl group. This specific arrangement of electron-withdrawing and sterically distinct moieties imparts unique chemical properties that are highly sought after in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 887351-41-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1] |
| Molecular Weight | 246.19 g/mol | [3] |
| Appearance | (Expected) Crystalline solid | Inferred from related compounds |
| Purity | ≥98% (Commercially available) | [1] |
| Storage | Sealed in a dry, 2-8°C environment | [3] |
The primary significance of this compound lies in its role as a versatile building block, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. The N-cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the trifluoromethyl group often enhances binding affinity and cell permeability of the final drug candidate. The nitro group serves as a key chemical handle for further synthetic transformations, most commonly reduction to an amine, which can then be elaborated into various linkers or pharmacophores.
Proposed Synthesis and Mechanistic Rationale
The proposed starting material is 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The chlorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro group at the ortho position and the trifluoromethyl group at the para position.
Proposed Reaction Scheme:
Caption: Proposed synthesis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline.
Detailed Experimental Protocol (Proposed)
This protocol is based on similar preparations of N-cyclopropyl-nitroanilines and is presented as a robust starting point for laboratory synthesis[4][5].
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Reaction Setup: To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5-10 volumes), add cyclopropylamine (1.5-2.0 eq).
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Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions, as it can solvate the cationic intermediates without deactivating the nucleophile. A slight excess of cyclopropylamine is used to drive the reaction to completion.
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Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Causality: Heating is necessary to overcome the activation energy of the reaction. Monitoring ensures that the reaction is stopped once the starting material is consumed, preventing the formation of byproducts.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold water. This will precipitate the product.
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Causality: The organic product is insoluble in water, and this step effectively separates it from the water-soluble DMSO and any excess amine.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water to remove residual impurities. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
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Causality: Recrystallization or chromatography is essential to achieve high purity by separating the target compound from unreacted starting materials and any side products.
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Analytical Characterization Workflow
To ensure the identity and purity of the synthesized N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a standard suite of analytical techniques should be employed.
Caption: Standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound.
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Typical Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid).
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Detection: UV at a wavelength such as 254 nm.
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Expected Result: A major peak corresponding to the product, with purity calculated as the percentage of the total peak area.
Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the compound.
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Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
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Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.06. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure.
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Methods: ¹H NMR and ¹⁹F NMR.
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Expected ¹H NMR Signals: Resonances corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopropyl group.
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Expected ¹⁹F NMR Signals: A singlet corresponding to the CF₃ group.
Application in PROTAC Synthesis
As a designated "Protein Degrader Building Block," the primary application of this molecule is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC typically involves three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker to connect them. N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a precursor to a linker or a part of the target protein ligand. The nitro group is the key reactive site for elaboration.
General Workflow for PROTAC Synthesis:
Caption: General workflow for utilizing the building block in PROTAC synthesis.
The first step is the reduction of the nitro group to an amine. This amine is a versatile nucleophile that can be used in various coupling reactions, such as amide bond formation, to attach a linker. The other end of the linker is then connected to the second ligand to complete the PROTAC structure.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is not publicly available. However, based on the SDS for closely related compounds such as 2-(Trifluoromethyl)aniline and other nitroanilines, the following precautions are strongly advised:
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Hazard Classification (Anticipated):
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Skin Irritant.
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Serious Eye Irritant.
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May be harmful if swallowed, inhaled, or in contact with skin.
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Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection.
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Work in a well-ventilated area or under a chemical fume hood.
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Handling:
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Avoid breathing dust/fumes.
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Wash hands thoroughly after handling.
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Keep away from heat, sparks, and open flames.
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First Aid:
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Skin Contact: Wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: If swallowed, call a poison center or doctor immediately.
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References
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CP Lab Safety. N-Cyclopropyl-2-nitro-4-trifluoromethylaniline, min 98%, 100 grams.[Link]
- Google Patents.
- Google Patents.EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.[Link]
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PubChem. 2-nitro-N-(4-nitrophenyl)aniline.[Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE | 887351-41-9 [chemicalbook.com]
- 3. 887351-41-9|N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
